molecular formula C5H4N2S2 B3277823 Thieno[3,2-d][1,3]thiazol-2-amine CAS No. 66646-11-5

Thieno[3,2-d][1,3]thiazol-2-amine

Cat. No.: B3277823
CAS No.: 66646-11-5
M. Wt: 156.2 g/mol
InChI Key: LSMRPDKQKVTVNE-UHFFFAOYSA-N
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Description

Thieno[3,2-d][1,3]thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

Target of Action

Thieno[3,2-d][1,3]thiazol-2-amine and its derivatives have been identified as inhibitors of EZH2 and Aurora kinase A . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. Aurora kinase A is involved in the regulation of cell division and has been implicated in cancer progression .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. For instance, as an EZH2 inhibitor, it can affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . As an Aurora kinase A inhibitor, it may interfere with cell division .

Biochemical Pathways

The inhibition of EZH2 affects the methylation of histones, a process crucial for the regulation of gene expression. This can lead to changes in the expression of genes involved in cell proliferation and survival, thereby affecting cancer progression . The inhibition of Aurora kinase A can disrupt the normal process of cell division, potentially leading to cell death .

Pharmacokinetics

The related compound ska-31, a kca2 and kca31 potassium channel activator, has been reported to have a half-life of 12 hours , suggesting that this compound may also have a significant duration of action.

Result of Action

The inhibition of EZH2 and Aurora kinase A by this compound can lead to changes in cell morphology, induction of apoptosis, and inhibition of cell migration . These effects can potentially inhibit the growth of cancer cells and reduce tumor size.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d][1,3]thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-5-aryl-thiophene-2-carboxylic acids with thiourea under acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-d][1,3]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thieno[3,2-d][1,3]thiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thieno[3,2-b]quinoline: Another heterocyclic compound with similar structural features but different biological activities.

    Thieno[2,3-d]pyrimidine: Known for its anticancer properties and structural similarity to purines.

    Imidazo[1,2-a]pyrimidin-3-ylthiazol-2-amine: A compound with notable phosphodiesterase inhibitory activity.

Uniqueness: Thieno[3,2-d][1,3]thiazol-2-amine stands out due to its unique combination of sulfur and nitrogen atoms within a five-membered ring, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new drugs and materials with specific desired properties .

Properties

IUPAC Name

thieno[3,2-d][1,3]thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S2/c6-5-7-3-1-2-8-4(3)9-5/h1-2H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMRPDKQKVTVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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